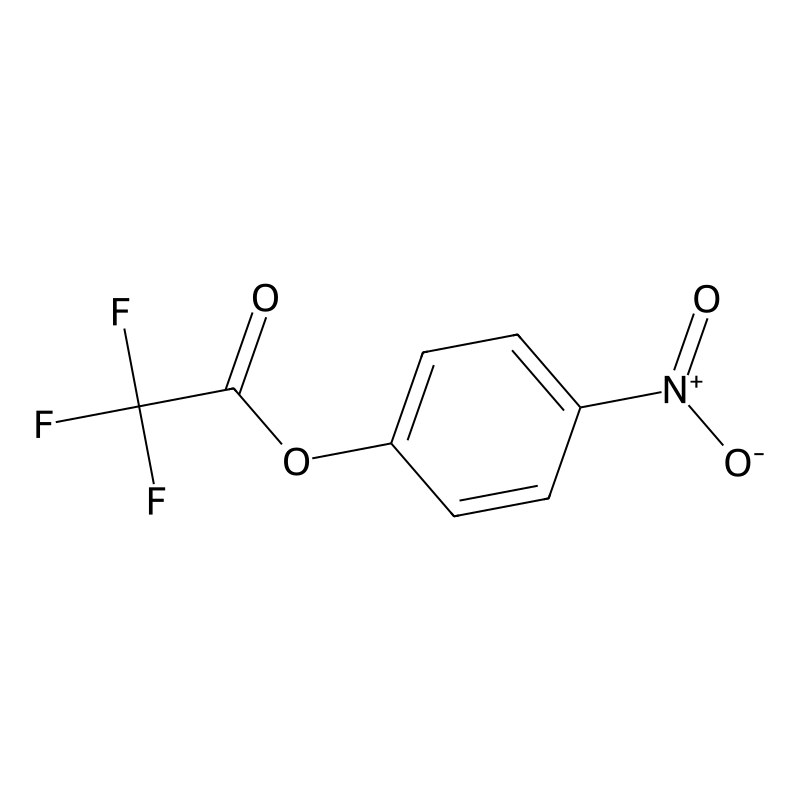

4-Nitrophenyl trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acylating Agent:

4-NPT acts as a powerful acylating agent. The electron-withdrawing trifluoroacetate group makes the carbonyl carbon highly electrophilic, readily susceptible to nucleophilic attack. This property allows 4-NPT to react with various nucleophiles, including amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively []. This ability is particularly useful in peptide synthesis for coupling amino acids.

Sample Preparation in Mass Spectrometry:

-NPT finds application in sample preparation for mass spectrometry analysis. When certain biomolecules, like carbohydrates, are derivatized with 4-NPT, it enhances their volatility and improves their detection sensitivity in mass spectrometry.

Kinetic Studies:

The reactivity of 4-NPT with nucleophiles allows researchers to study reaction kinetics. The ease of monitoring the reaction through the release of the colored p-nitrophenolate ion (formed upon nucleophilic attack) makes 4-NPT a convenient substrate for kinetic studies [].

4-Nitrophenyl trifluoroacetate is an organic compound characterized by the molecular formula C₈H₄F₃NO₄. It features a nitrophenyl group attached to a trifluoroacetate moiety, which contributes to its chemical reactivity and properties. This compound is a derivative of p-nitrophenol, where the hydroxyl group is replaced by a trifluoroacetate group, enhancing its electrophilicity due to the electron-withdrawing nature of the trifluoroacetyl group.

The compound appears as a pale yellow solid and is soluble in organic solvents such as acetonitrile and methanol, making it useful in various

- Hydrolysis: The compound can be hydrolyzed in the presence of water, yielding p-nitrophenol and trifluoroacetic acid. Studies have shown that this hydrolysis can be catalyzed by water, with reaction kinetics indicating a third-order dependence on water concentration .

- Aminolysis: The reaction with amines leads to the formation of corresponding amides. The aminolysis of 4-nitrophenyl trifluoroacetate has been studied extensively in various solvents, revealing significant activation parameters and catalytic constants .

- Methanolysis: Similar to aminolysis, methanolysis involves the reaction with methanol, resulting in the production of p-nitrophenyl methanol and trifluoroacetic acid .

While specific biological activity data for 4-nitrophenyl trifluoroacetate is limited, compounds like it are often used as substrates in enzyme assays due to their ability to release p-nitrophenol upon hydrolysis. This property makes them valuable in studying enzymatic activities, particularly in hydrolases. The released p-nitrophenol can be quantified spectrophotometrically, providing insights into enzyme kinetics and mechanisms.

Several methods exist for synthesizing 4-nitrophenyl trifluoroacetate:

- Direct Acylation: This method involves the acylation of p-nitrophenol with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst such as pyridine.

- Esterification: Reacting p-nitrophenol with trifluoroacetic acid under acidic conditions can yield 4-nitrophenyl trifluoroacetate.

- Reflux Methods: Some protocols suggest refluxing p-nitrophenol with trifluoroacetic anhydride in an organic solvent to enhance yield.

4-Nitrophenyl trifluoroacetate has several applications:

- Chemical Synthesis: It serves as an important intermediate in organic synthesis.

- Enzyme Kinetics Studies: Due to its ability to release p-nitrophenol upon hydrolysis, it is widely used in enzyme assays.

- Analytical Chemistry: It is utilized in various analytical methods for quantifying enzymatic activity.

Interaction studies involving 4-nitrophenyl trifluoroacetate often focus on its reactivity with nucleophiles such as water and amines. The kinetics of these reactions are crucial for understanding the mechanisms of hydrolysis and aminolysis. High-resolution studies have suggested that these reactions may proceed through cyclic transition states, which provide insights into the molecular interactions at play during these processes .

Several compounds are structurally or functionally similar to 4-nitrophenyl trifluoroacetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Nitrophenyl acetate | Ester | Less electrophilic than trifluoroacetate |

| p-Nitrophenyl benzoate | Ester | Similar reactivity but lacks fluorine atoms |

| 2-Nitrophenyl trifluoroacetate | Isomer | Different position of nitro group affects reactivity |

| Phenyl acetate | Ester | Lacks electron-withdrawing groups; less reactive |

4-Nitrophenyl trifluoroacetate stands out due to its enhanced electrophilicity from the trifluoroacetate group, making it more reactive than similar esters.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant